4-Methoxy-2,3-dimethylbenzoic acid
Overview
Description
4-Methoxy-2,3-dimethylbenzoic acid is an aromatic carboxylic acid with the molecular formula C10H12O3. This compound is characterized by a methoxy group (-OCH3) and two methyl groups (-CH3) attached to a benzene ring, along with a carboxylic acid group (-COOH). It is a white crystalline solid that is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-2,3-dimethylbenzoic acid can be synthesized through the oxidation of 2,3-dimethyl-4-methoxybenzaldehyde. The reaction involves the use of sodium chlorite and sodium dihydrogenphosphate in a mixture of water and dimethyl sulfoxide (DMSO) at temperatures ranging from 20°C to 40°C. The reaction mixture is stirred for about 2 hours, followed by dilution with water and filtration to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve similar oxidation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Sodium chlorite and sodium dihydrogenphosphate in DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-Methoxy-2,3-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), which can influence various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxy-2,3-dimethylbenzoic acid can be compared with other similar compounds, such as:
4-Methoxy-2-methylbenzoic acid: A positional isomer with similar chemical properties but different substitution patterns on the benzene ring.
2,3-Dimethylbenzoic acid: Lacks the methoxy group, leading to different reactivity and applications.
4-Methoxybenzoic acid: Contains a methoxy group but lacks the additional methyl groups, resulting in different chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-methoxy-2,3-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCTTXWQWCZEOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540907 | |
Record name | 4-Methoxy-2,3-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5628-61-5 | |
Record name | 4-Methoxy-2,3-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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